molecular formula C31H36N4O6S B4295399 N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-{4-[3-(DIMETHYLSULFAMOYL)-4-METHYLPHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-{4-[3-(DIMETHYLSULFAMOYL)-4-METHYLPHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE

Cat. No.: B4295399
M. Wt: 592.7 g/mol
InChI Key: USCZSGVFCVBUOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-{4-[3-(DIMETHYLSULFAMOYL)-4-METHYLPHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as diethoxyphenyl, dimethylamino, and sulfonyl groups. These functional groups contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-{4-[3-(DIMETHYLSULFAMOYL)-4-METHYLPHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE involves several steps, starting from readily available starting materials. The key steps typically include:

    Formation of the diethoxyphenyl intermediate: This step involves the reaction of 3,4-diethoxybenzaldehyde with an appropriate reagent to form the diethoxyphenyl intermediate.

    Introduction of the ethyl group: The diethoxyphenyl intermediate is then reacted with an ethylating agent to introduce the ethyl group.

    Formation of the phthalazinone core: The ethylated intermediate is then subjected to cyclization reactions to form the phthalazinone core.

    Introduction of the dimethylamino and sulfonyl groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-{4-[3-(DIMETHYLSULFAMOYL)-4-METHYLPHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: The compound’s unique structure may make it a candidate for therapeutic applications, particularly in targeting specific biological pathways.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-{4-[3-(DIMETHYLSULFAMOYL)-4-METHYLPHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-{3-[(dimethylamino)sulfonyl]-4-methylphenyl}-1-oxophthalazin-2(1H)-yl]acetamide
  • N-[2-(3,4-dihydroxyphenyl)ethyl]-2-[4-{3-[(dimethylamino)sulfonyl]-4-methylphenyl}-1-oxophthalazin-2(1H)-yl]acetamide

Uniqueness

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-{4-[3-(DIMETHYLSULFAMOYL)-4-METHYLPHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE is unique due to the presence of the diethoxyphenyl group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-2-[4-[3-(dimethylsulfamoyl)-4-methylphenyl]-1-oxophthalazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N4O6S/c1-6-40-26-15-13-22(18-27(26)41-7-2)16-17-32-29(36)20-35-31(37)25-11-9-8-10-24(25)30(33-35)23-14-12-21(3)28(19-23)42(38,39)34(4)5/h8-15,18-19H,6-7,16-17,20H2,1-5H3,(H,32,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCZSGVFCVBUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC(=C(C=C4)C)S(=O)(=O)N(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-{4-[3-(DIMETHYLSULFAMOYL)-4-METHYLPHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-{4-[3-(DIMETHYLSULFAMOYL)-4-METHYLPHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-{4-[3-(DIMETHYLSULFAMOYL)-4-METHYLPHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-{4-[3-(DIMETHYLSULFAMOYL)-4-METHYLPHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-{4-[3-(DIMETHYLSULFAMOYL)-4-METHYLPHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-{4-[3-(DIMETHYLSULFAMOYL)-4-METHYLPHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE

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